trans-4-(Boc-amino)cyclohexyl methanesulfonate
Description
trans-4-(Boc-amino)cyclohexyl methanesulfonate (CAS: 177545-89-0) is a protected amino alcohol derivative with the molecular formula C₁₂H₂₃NO₅S and a molecular weight of 293.38 g/mol. It is synthesized via mesylation of trans-4-Boc-aminocyclohexanol using methanesulfonyl chloride (Ms-Cl) in dichloromethane (DCM) with triethylamine (TEA) as a base . The product is a colorless liquid, serving as a key intermediate in pharmaceutical synthesis, notably in the preparation of kinase inhibitors such as DB18, a potent CLK kinase inhibitor . The Boc (tert-butoxycarbonyl) group protects the amine functionality, enabling selective reactivity in downstream transformations.
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)17-11(14)13-9-5-7-10(8-6-9)18-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDUFGPZEKPRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619362 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]cyclohexyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177545-89-0 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]cyclohexyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Trans-4-(Boc-amino)cyclohexyl methanesulfonate is a synthetic compound with the molecular formula C₁₂H₂₃NO₅S and a molecular weight of approximately 293.38 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function, which enhances its stability and utility in organic synthesis, particularly in peptide synthesis and medicinal chemistry.
Currently, this compound does not have a well-defined mechanism of action in biological systems. Its primary role is as an intermediate in the synthesis of more complex molecules, notably in the production of cariprazine, an antipsychotic drug that targets dopamine D3/D2 receptors. The compound's structural features allow it to participate in various chemical reactions, making it valuable for drug discovery and development.
Applications in Medicinal Chemistry
This compound is essential in synthesizing helical β-peptides and other oligomers, which are critical in developing new therapeutic agents. Its involvement in these pathways underscores its potential biological relevance.
Comparative Analysis with Similar Compounds
The following table compares this compound with related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| trans-2-Aminocyclohexanecarboxylic Acid | Amino acid derivative | Precursor to this compound |
| Methanesulfonic Acid Derivatives | Sulfonic acid derivatives | Used for various esterifications and sulfonations |
| tert-Butoxycarbonyl Amines | Protecting group for amines | Commonly used in peptide synthesis |
This compound stands out due to its unique combination of a cyclic amine and a sulfonate ester, enhancing its utility compared to other similar compounds.
Synthesis and Characterization
The synthesis of this compound typically involves two main steps. These methods are optimized for large-scale production using continuous flow reactors to enhance yield and purity.
Biological Characterization
Research has shown that compounds similar to this compound can exhibit significant biological activities. For instance, studies on N,N′-disubstituted ureas with conformationally restricted cyclohexane rings demonstrated low nanomolar to picomolar activities against soluble epoxide hydrolase (sEH), indicating that structural modifications can lead to enhanced biological properties .
Target Prediction Models
A computational approach has been developed to predict the bioactivity of compounds like this compound across various protein targets. This model utilizes 2D molecular similarity and has been validated against extensive databases such as ChEMBL27 .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of trans-4-(Boc-amino)cyclohexyl methanesulfonate are best understood through comparison with analogous sulfonate esters and cyclohexyl derivatives. Below is a detailed analysis:
Structural and Functional Differences
Physical and Chemical Properties
- Molecular Weight : The Boc group contributes significantly to the higher molecular weight (293.38 g/mol) compared to methyl-substituted analogs (192.28 g/mol) .
- Solubility and Stability : Boc-protected compounds are typically hydrophobic and require inert storage conditions. In contrast, methyl-substituted derivatives may exhibit better aqueous solubility .
Isomer-Specific Behavior
- Trans vs. Cis Isomers : Evidence highlights the importance of trans configuration in the target compound for optimal biological activity. Cis isomers, such as those mentioned in atovaquone synthesis (), often exhibit reduced efficacy due to steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
